JTT-654

Enzymology Glucocorticoid Metabolism Selectivity Profiling

Researchers studying tissue-specific glucocorticoid activation face confounding effects from 11β-HSD2 cross-inhibition. JTT-654 resolves this with sub-nanomolar potency (IC50: 0.74-4.65 nM across human, rat, mouse) and >6,450-fold selectivity for 11β-HSD1 over 11β-HSD2. • Near-complete 24-h target engagement in liver & adipose tissue after a single 10 mg/kg oral dose-simplifies dosing for long-term intervention studies. • Dual antihypertensive (equivalent to losartan in SHR) & insulin-sensitizing efficacy in non-obese type 2 diabetic GK rat models. • Renoprotective via renal angiotensinogen suppression, independent of insulin sensitization-ideal for dissecting cardiometabolic pathways.

Molecular Formula C28H33F3N4O3
Molecular Weight 530.6 g/mol
Cat. No. B12386827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTT-654
Molecular FormulaC28H33F3N4O3
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NN2C3CCN(CC3)C(=O)C4(CC4)CO)C(=O)N5CCC(C5)C6=CC=CC=C6C(F)(F)F
InChIInChI=1S/C28H33F3N4O3/c29-28(30,31)23-4-2-1-3-21(23)19-7-12-34(16-19)25(37)22-15-32-35(24(22)18-5-6-18)20-8-13-33(14-9-20)26(38)27(17-36)10-11-27/h1-4,15,18-20,36H,5-14,16-17H2/t19-/m1/s1
InChIKeyMOKCRXJQTZJQLM-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JTT-654: Selective 11β-HSD1 Inhibitor for Metabolic Research


JTT-654 is a small-molecule, orally active, potent, and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. 11β-HSD1 is the enzyme responsible for the intracellular conversion of inactive glucocorticoids (cortisone in humans) to their active forms (cortisol), a process implicated in the pathogenesis of insulin resistance, type 2 diabetes, hypertension, and related metabolic syndromes [1]. Developed by Japan Tobacco Inc., JTT-654 is being investigated for its therapeutic potential in non-obese type 2 diabetes, a phenotype particularly prevalent in Asian populations, as well as for its ability to ameliorate hypertension and diabetic kidney injury [2][3].

JTT-654 Differentiation from Other 11β-HSD1 Inhibitors


Despite sharing a common molecular target, 11β-HSD1 inhibitors are not functionally interchangeable for research applications due to significant variability in their isoform selectivity, off-target profiles, and pharmacodynamic effects across different tissue compartments. While many 11β-HSD1 inhibitors demonstrate potent enzyme inhibition in vitro, a critical differentiator lies in their ability to discriminate against the type 2 isozyme, 11β-HSD2, which catalyzes the reverse reaction (inactivating cortisol to cortisone) and is essential for preventing mineralocorticoid receptor activation in the kidney [1]. Non-selective inhibition of 11β-HSD2 can lead to hypertension and hypokalemia, confounding metabolic study outcomes. Furthermore, in vivo efficacy can vary dramatically; some compounds fail to demonstrate clear antihypertensive effects despite potent in vitro activity [2]. The following evidence guide provides quantitative differentiation data to inform compound selection based on specific experimental requirements.

JTT-654 Quantitative Evidence Guide


High 11β-HSD1 Selectivity and Sub-Nanomolar Potency

JTT-654 inhibits human, rat, and mouse recombinant 11β-HSD1 with IC50 values of 4.65, 0.97, and 0.74 nM, respectively [1]. Critically, it demonstrates negligible activity against human 11β-HSD2 (IC50 > 30 μM), resulting in a calculated selectivity window exceeding 6,450-fold [1]. This high selectivity is essential to avoid the confounding effects associated with 11β-HSD2 inhibition, such as mineralocorticoid excess and hypertension. Other 11β-HSD1 inhibitors, such as emodin, exhibit significantly lower selectivity (IC50 for human 11β-HSD1: 186 nM; mouse 11β-HSD1: 86 nM), which may limit their utility in studies requiring clear isoform-specific interpretation .

Enzymology Glucocorticoid Metabolism Selectivity Profiling

Antihypertensive Efficacy Comparable to Losartan in SHR Models

In spontaneously hypertensive rats (SHR), a standard model of essential hypertension, JTT-654 treatment demonstrated the same degree of antihypertensive efficacy as losartan, an angiotensin II receptor blocker (ARB) [1]. This finding is significant because many previously studied 11β-HSD1 inhibitors failed to show a clear ameliorative effect on hypertension [1]. The study highlights JTT-654's unique ability to reduce blood pressure independently of its insulin-sensitizing effects, a feature not observed with the insulin sensitizer pioglitazone [1].

Hypertension Cardiovascular Pharmacology In Vivo Efficacy

Renal Angiotensinogen Suppression in Diabetic Nephropathy

In SHR/NDmcr-cp rats, a model combining hypertension and diabetic nephropathy, JTT-654 ameliorated kidney injury by suppressing renal angiotensinogen production [1]. This effect was independent of JTT-654's insulin-sensitizing actions and was not observed with pioglitazone, a PPARγ agonist that improves insulin sensitivity [1]. Furthermore, JTT-654 did not affect normotension or the hypothalamic-pituitary-adrenal (HPA) axis in normal Sprague-Dawley rats, suggesting a targeted effect on pathological states [1].

Diabetic Nephropathy Renal Pharmacology Metabolic Disease

Sustained 11β-HSD1 Inhibition in Liver and Adipose Tissue

In vivo pharmacodynamic studies in SD rats demonstrate that a single oral dose of JTT-654 (10 mg/kg) achieves nearly 100% inhibition of 11β-HSD1 activity in both liver and adipose tissue at 8 hours post-dose, with sustained inhibition of approximately 70% remaining after 24 hours [1]. This sustained tissue-level inhibition is crucial for chronic disease models where continuous target coverage is required.

Pharmacokinetics Pharmacodynamics Target Engagement

JTT-654 Best-Fit Research Scenarios


High-Selectivity Non-Obese Type 2 Diabetes Models

Given its sub-nanomolar potency and >6,450-fold selectivity for 11β-HSD1 over 11β-HSD2 [1], JTT-654 is optimally suited for studies investigating the role of tissue-specific glucocorticoid activation in the pathogenesis of insulin resistance, particularly in non-obese type 2 diabetes models such as the Goto-Kakizaki (GK) rat [2]. The high selectivity minimizes confounding effects related to 11β-HSD2 inhibition, allowing for a cleaner interpretation of metabolic phenotypes.

Hypertension and Diabetic Nephropathy Research

JTT-654 is uniquely positioned for research exploring the intersection of metabolic and cardiovascular disease due to its demonstrated antihypertensive efficacy equivalent to losartan in SHR models [3] and its ability to ameliorate diabetic nephropathy via renal angiotensinogen suppression, an effect independent of insulin sensitization [3]. This profile makes it an ideal tool to dissect the direct contribution of 11β-HSD1 to renal and vascular pathology.

Chronic Metabolic Studies with Once-Daily Dosing

For researchers planning long-term dietary, genetic, or pharmacological intervention studies in rodent models of metabolic syndrome, JTT-654's robust in vivo pharmacodynamic profile—achieving near-complete and sustained inhibition of 11β-HSD1 in liver and adipose tissue for up to 24 hours following a single 10 mg/kg oral dose [4]—provides confidence in consistent target engagement. This reduces variability associated with fluctuating compound levels and simplifies dosing protocols.

Differentiation from Insulin Sensitizers and Antihypertensives

JTT-654 offers a distinct pharmacological fingerprint compared to PPARγ agonists and ARBs. It improves both metabolic and hypertensive endpoints, while pioglitazone failed to show similar antihypertensive or renoprotective effects [3]. Therefore, JTT-654 serves as a valuable positive control or comparator compound in studies aiming to delineate the specific pathways through which glucocorticoid excess contributes to the cardiovascular complications of diabetes beyond simple insulin resistance or angiotensin II receptor blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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